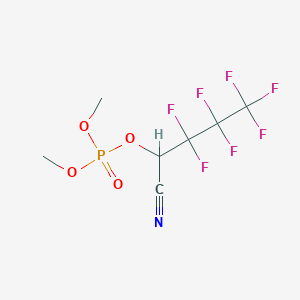
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate is a fluorinated organophosphate compound It is characterized by the presence of a cyano group, multiple fluorine atoms, and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate typically involves the reaction of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutanol with dimethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The phosphate ester can be hydrolyzed to produce the corresponding alcohol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutanol and dimethyl phosphate.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate involves its interaction with molecular targets through its cyano and phosphate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The fluorinated backbone of the compound also contributes to its stability and resistance to metabolic degradation.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Comparison: 1-Cyano-2,2,3,3,4,4,4-heptafluorobutyl dimethyl phosphate is unique due to the presence of both a cyano group and a phosphate ester, which are not found together in the similar compounds listed above
Properties
CAS No. |
56376-19-3 |
|---|---|
Molecular Formula |
C7H7F7NO4P |
Molecular Weight |
333.10 g/mol |
IUPAC Name |
(1-cyano-2,2,3,3,4,4,4-heptafluorobutyl) dimethyl phosphate |
InChI |
InChI=1S/C7H7F7NO4P/c1-17-20(16,18-2)19-4(3-15)5(8,9)6(10,11)7(12,13)14/h4H,1-2H3 |
InChI Key |
PYRWFCOUAZNFQC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(C#N)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















